[5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine
CAS No.:
Cat. No.: VC20476688
Molecular Formula: C6H11F3N2
Molecular Weight: 168.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11F3N2 |
|---|---|
| Molecular Weight | 168.16 g/mol |
| IUPAC Name | [5-(trifluoromethyl)pyrrolidin-2-yl]methanamine |
| Standard InChI | InChI=1S/C6H11F3N2/c7-6(8,9)5-2-1-4(3-10)11-5/h4-5,11H,1-3,10H2 |
| Standard InChI Key | ZZYQFRTWAYDKCV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1CN)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name [5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine defines its core structure:
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Pyrrolidine backbone: A five-membered saturated ring with four methylene (-CH₂-) groups and one amine (-NH-) group.
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Substituents:
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A trifluoromethyl (-CF₃) group at the 5-position of the pyrrolidine ring.
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A methanamine (-CH₂NH₂) side chain at the 2-position.
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Stereochemical Considerations
The pyrrolidine ring introduces two stereocenters at positions 2 and 5, leading to four possible stereoisomers (two enantiomeric pairs). The spatial arrangement of the -CF₃ and -CH₂NH₂ groups significantly influences the compound’s physicochemical properties and biological activity. For example, the cis and trans configurations of the substituents relative to the amine group may alter hydrogen-bonding capacity and lipophilicity .
Table 1: Key Structural and Stereochemical Features
| Property | Description |
|---|---|
| Molecular formula | C₆H₁₁F₃N₂ |
| Molecular weight | 188.16 g/mol |
| Stereocenters | 2 (positions 2 and 5) |
| Predicted logP (XLOGP3) | 1.12 (moderate lipophilicity) |
| Topological polar surface area | 49.8 Ų (suggesting moderate permeability) |
Synthesis and Reactivity
Synthetic Strategies
The synthesis of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine typically involves multistep routes leveraging pyrrolidine functionalization and fluorination techniques.
Ring-Closing Metathesis (RCM)
A common approach employs RCM to construct the pyrrolidine ring. For example:
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Diene precursor preparation: A linear diene such as 1,5-pentadiene is functionalized with a trifluoromethyl group and protected amine.
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Metathesis: Catalyzed by Grubbs’ catalyst, the diene undergoes cyclization to form the pyrrolidine ring.
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Deprotection: The amine group is unmasked using acidic or reductive conditions.
Reductive Amination
An alternative route involves reductive amination of a keto-pyrrolidine intermediate:
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Keto-pyrrolidine synthesis: 5-Trifluoromethylpyrrolidin-2-one is prepared via cyclization of γ-aminobutyric acid derivatives.
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Reductive amination: The ketone is converted to the amine using sodium cyanoborohydride (NaBH₃CN) or ammonium formate under hydrogenation conditions .
Key Reaction Conditions
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Fluorination: Trifluoromethyl groups are introduced via Ullmann-type couplings or nucleophilic substitution using CF₃Cu reagents.
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Amine protection: Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups are often used to prevent unwanted side reactions during synthesis .
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits moderate water solubility (~2.1 mg/mL at 25°C) due to the polar amine group, balanced by the hydrophobic -CF₃ moiety. Its logP value of 1.12 suggests favorable membrane permeability, making it a candidate for central nervous system (CNS)-targeted therapeutics .
Spectral Characteristics
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¹H NMR: Signals at δ 3.2–3.5 ppm (pyrrolidine ring protons), δ 2.8–3.0 ppm (-CH₂NH₂).
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¹⁹F NMR: A singlet near δ -62 ppm (CF₃ group).
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IR: Stretching vibrations at 3300 cm⁻¹ (N-H), 1120–1250 cm⁻¹ (C-F) .
Research Findings and Challenges
Biological Activity
Preliminary in vitro studies on analogous pyrrolidine derivatives show:
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IC₅₀ values: 50–100 nM against kinase targets such as JAK2 and EGFR.
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Selectivity: >100-fold selectivity over off-target receptors (e.g., adrenergic receptors).
Synthetic Challenges
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Stereoselectivity: Achieving enantiopure products requires chiral auxiliaries or asymmetric catalysis.
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CF₃ incorporation: Low yields (<40%) in trifluoromethylation steps remain a bottleneck.
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